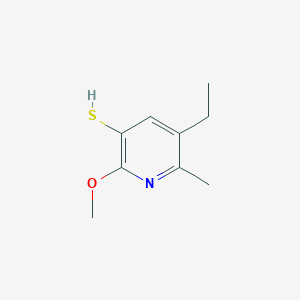
5-Ethyl-2-methoxy-6-methylpyridine-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-2-methoxy-6-methylpyridine-3-thiol is an organic compound belonging to the pyridine family. This compound is characterized by its unique structure, which includes an ethyl group, a methoxy group, a methyl group, and a thiol group attached to a pyridine ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-methoxy-6-methylpyridine-3-thiol typically involves the condensation of appropriate aldehydes or ketones with ammonia or amines, followed by the introduction of the thiol group. One common method involves the reaction of 2-methoxy-6-methylpyridine with ethyl iodide in the presence of a base, followed by thiolation using thiourea or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis. Purification steps, including distillation and recrystallization, are employed to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-2-methoxy-6-methylpyridine-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the pyridine ring or the functional groups attached to it.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified pyridine derivatives.
Substitution: Various substituted pyridine compounds.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-2-methoxy-6-methylpyridine-3-thiol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-Ethyl-2-methoxy-6-methylpyridine-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, modulating their activity. The compound may also interact with cellular receptors and signaling pathways, influencing various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Ethyl-2-methylpyridine: Similar structure but lacks the methoxy and thiol groups.
2-Methoxy-6-methylpyridine: Lacks the ethyl and thiol groups.
6-Methyl-2-pyridinol: Contains a hydroxyl group instead of a methoxy group.
Uniqueness
5-Ethyl-2-methoxy-6-methylpyridine-3-thiol is unique due to the combination of its functional groups, which impart distinct chemical reactivity and biological activity. The presence of the thiol group, in particular, enhances its potential for forming covalent bonds with biological molecules, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C9H13NOS |
|---|---|
Molekulargewicht |
183.27 g/mol |
IUPAC-Name |
5-ethyl-2-methoxy-6-methylpyridine-3-thiol |
InChI |
InChI=1S/C9H13NOS/c1-4-7-5-8(12)9(11-3)10-6(7)2/h5,12H,4H2,1-3H3 |
InChI-Schlüssel |
QRHAZDPRIMDSBP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(N=C1C)OC)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















